Computed Lipophilicity (logP) Comparison Against the Pyrrolidine Analog
The target thiomorpholine-containing compound exhibits a computed logP of -0.16, compared to -0.12 for the direct pyrrolidine analog 3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione [1][2]. The 0.04-unit difference, while modest, is structurally driven by the replacement of a methylene (-CH2-) with a sulfur atom in the saturated ring, increasing polarizability and potentially enhancing passive membrane permeability in a manner not captured by simple logP calculations.
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = -0.16 |
| Comparator Or Baseline | 3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, logP = -0.12 |
| Quantified Difference | ΔlogP = -0.04 (target is slightly more hydrophilic) |
| Conditions | Calculated from molecular structure (ChemSpace platform, method not specified) |
Why This Matters
Even small differences in logP can correlate with variations in solubility-permeability balance, influencing oral absorption and CNS penetration potential for neurokinin-targeted indications.
- [1] ChemSpace. 3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. CSSS00026773316. Accessed April 30, 2026. View Source
- [2] ChemSpace. 3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. CSSS00025862832. Accessed April 30, 2026. View Source
